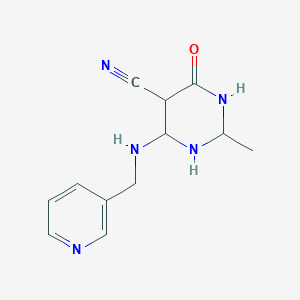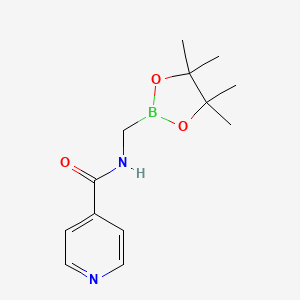![molecular formula C6H8N2O2 B14782979 (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol](/img/structure/B14782979.png)
(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol: is a heterocyclic compound that features a unique structure combining pyrazole and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the refluxing of methanimines in acetonitrile (MeCN) for an extended period, leading to the formation of the desired product with good yields .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under optimized conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: Its ability to interact with various biological targets makes it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .
Mecanismo De Acción
The mechanism of action of (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride
- (2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-2-yl)methanol
- (2,3-Dihydro-pyrazolo[5,1-b]oxazol-6-yl)-methanol
Comparison: Compared to similar compounds, (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol stands out due to its specific structural features and reactivity. Its unique combination of pyrazole and oxazole rings provides distinct chemical properties that can be leveraged in various applications. Additionally, its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-2-ylmethanol |
InChI |
InChI=1S/C6H8N2O2/c9-4-5-3-8-6(10-5)1-2-7-8/h1-2,5,9H,3-4H2 |
Clave InChI |
ICHPQEAZOQOSDK-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=NN21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)

![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)

![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)

![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)

![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)

